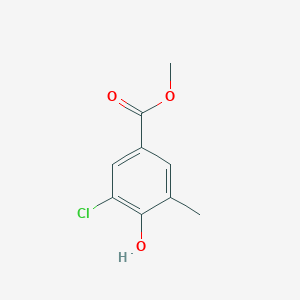
1,5-Dichloro-2,4-bis(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,5-dichloro-2,4-bis(methylthio)- is an organic compound with the molecular formula C8H8Cl2S2 It is characterized by the presence of two chlorine atoms and two methylthio groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-2,4-bis(methylthio)- typically involves the chlorination of a suitable benzene derivative followed by the introduction of methylthio groups. One common method is the reaction of 1,5-dichloro-2,4-dinitrobenzene with sodium methylthiolate under controlled conditions to replace the nitro groups with methylthio groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: Benzene, 1,5-dichloro-2,4-bis(methylthio)- can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorine atoms or the benzene ring itself, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced benzene derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
科学研究应用
Benzene, 1,5-dichloro-2,4-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Benzene, 1,5-dichloro-2,4-bis(methylthio)- exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and methylthio groups can influence its reactivity and binding affinity to molecular targets.
相似化合物的比较
- Benzene, 1,5-dichloro-2,4-bis(methylsulfinyl)-
- Benzene, 1,4-dichloro-
- Benzene, 1,2-bis(chloromethyl)-
Comparison: Benzene, 1,5-dichloro-2,4-bis(methylthio)- is unique due to the specific positioning of its chlorine and methylthio groups, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications. For instance, the sulfinyl derivative may have different oxidation states and reactivity compared to the methylthio compound.
属性
CAS 编号 |
78176-67-7 |
|---|---|
分子式 |
C8H8Cl2S2 |
分子量 |
239.2 g/mol |
IUPAC 名称 |
1,5-dichloro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8Cl2S2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI 键 |
CDUKUDGLQKXDTM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1Cl)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)



![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)


![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)



